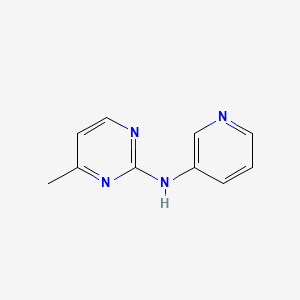![molecular formula C16H12N2O4 B2432207 2-[4-(2,4-ジオキソ-1H-キナゾリン-3-イル)フェニル]酢酸 CAS No. 688774-48-3](/img/structure/B2432207.png)
2-[4-(2,4-ジオキソ-1H-キナゾリン-3-イル)フェニル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is a compound that belongs to the quinazolinone family. Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant therapeutic potential . This compound is characterized by a quinazolinone core attached to a phenylacetic acid moiety, making it a valuable scaffold in medicinal chemistry.
科学的研究の応用
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid has numerous applications in scientific research:
作用機序
Target of Action
The primary target of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid is Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) . This enzyme is predominantly responsible for the growth of the malaria parasite .
Mode of Action
The compound interacts with the putative active site of pfDHODH . The binding site residues of the target enzyme pfDHODH are PHE171, LEU172, CYS175, GLY181, CYS184, HIS185, PHE188, LEU189, PHE227, ILE263, ARG265, TYR528, LEU531, VAL532, GLY535, and MET536 . These residues play a catalytic role by forming intermolecular interactions with the ligand molecules .
Biochemical Pathways
The compound affects the biochemical pathway involving pfDHODH . This enzyme is crucial for the synthesis of pyrimidines, which are essential components of RNA and DNA. By inhibiting pfDHODH, the compound disrupts pyrimidine biosynthesis, thereby inhibiting the growth of the malaria parasite .
Pharmacokinetics
The pharmacokinetic properties of the compound were predicted through in silico techniques . .
Result of Action
The molecular effect of the compound’s action is the inhibition of pfDHODH, leading to disruption of pyrimidine biosynthesis . On a cellular level, this results in the inhibition of the growth of the malaria parasite .
生化学分析
Biochemical Properties
Quinazolinone derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Quinazolinone derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinazolinone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization . A common synthetic route includes:
Condensation Reaction: Anthranilic acid reacts with isatoic anhydride in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Functionalization: The quinazolinone core is then functionalized with a phenylacetic acid moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the phenylacetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones .
類似化合物との比較
Similar Compounds
Quinazoline: A related compound with a similar core structure but different functional groups.
Quinazolinone Derivatives: Various derivatives with modifications on the quinazolinone core or the attached phenylacetic acid moiety.
Uniqueness
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is unique due to its specific combination of the quinazolinone core and the phenylacetic acid moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
特性
IUPAC Name |
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8H,9H2,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQHHQCSSRDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2432130.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2432131.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2432133.png)

![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)


![2-Cyclopropyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2432144.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2432146.png)
![3-[(4-chlorophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole](/img/structure/B2432147.png)
